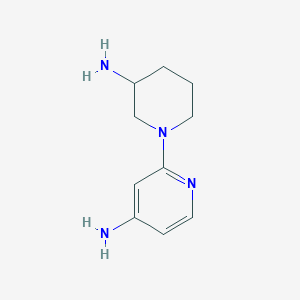

2-(3-Aminopiperidin-1-yl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-3-4-13-10(6-8)14-5-1-2-9(12)7-14/h3-4,6,9H,1-2,5,7,12H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZYNIOHBZMIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution Approach

Method Overview:

This method involves nucleophilic substitution of a suitable pyridine precursor with a piperidinyl amine derivative.

- Starting from 4-chloropyridine derivatives, such as 4-chloropyridine-3-carboxamide or 4-chloropyridine-3,4-diamine.

- Reaction with 3-aminopiperidine under basic conditions facilitates substitution at the 4-position of pyridine.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate or sodium hydride

- Temperature: Elevated (80-120°C)

- Duration: Several hours to overnight

- The substitution efficiency depends on the leaving group (chloride) and the nucleophile strength, with yields typically ranging from 50-70%.

Cyclization of N-Propargylic β-Enaminones

Method Overview:

This approach utilizes a cascade cyclization of N-propargylic β-enaminones to generate the pyridine core, followed by functionalization to introduce the amino group.

- Formation of in situ 1,4-oxazepine intermediates via base-promoted cyclization.

- Isomerization to epoxide intermediates, which undergo nucleophilic addition with formamides or amines.

- Aromatization and N-deformylation yield the target compound.

- Reagents: N-propargylic β-enaminones, formamides

- Catalyst: Base such as sodium hydroxide or potassium tert-butoxide

- Solvent: DMSO or acetonitrile

- Temperature: Room temperature to 60°C

- Yield: Up to 71% for specific derivatives.

- This method allows for the synthesis of various derivatives with high regioselectivity and mild conditions, emphasizing the traceless nature of the formyl group as an activating moiety.

Multi-step Synthesis via Pyrimidine Intermediates

Method Overview:

A multi-step process involves constructing the pyridine ring via pyrimidine intermediates, followed by amination at the 4-position.

- React pyrimidine derivatives with suitable bases to introduce the amino group.

- Methylation or other modifications to tailor the substituents.

- Final coupling with 3-aminopiperidine.

- Reagents: Pyrimidine-2,4-dione derivatives, methylating agents (e.g., methyl iodide)

- Catalyst: Base (potassium carbonate, sodium hydride)

- Solvent: Dimethylformamide or ethanol

- Temperature: 20-100°C

- Yield: Variable, often optimized around 60-75%.

Industrial and Patent-Reported Methods

Patent WO2016139677A1 describes an improved process involving:

- Cyclization of specific intermediates with methylation steps.

- Use of dimethyl sulfate or methyl halides for methylation.

- Treatment with acid or base to finalize the synthesis.

- Use of methylating agents at reflux temperatures.

- Treatment with hydrochloric acid to form hydrochloride salts.

- Overall yields reported around 60-70% with high purity.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact favorably with biological targets, making it valuable in drug design for conditions such as cancer, neurological disorders, and infectious diseases. Researchers have identified its potential as a scaffold for developing inhibitors of specific enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

In a study investigating novel anticancer agents, derivatives of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote tumor growth and survival, highlighting its therapeutic potential in oncology.

Neuropharmacology

CNS Activity

The compound has been studied for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Research indicates that modifications of this compound can enhance its affinity for neurotransmitter receptors, which may lead to improved efficacy in treating psychiatric conditions.

Case Study: Antidepressant Properties

A recent investigation into the antidepressant effects of this compound analogs showed promising results in animal models. The compounds exhibited increased serotonin and norepinephrine levels, suggesting a mechanism similar to that of existing antidepressants.

Organic Synthesis

Synthetic Intermediates

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and cyclization reactions.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Alkylated derivatives |

| Cyclization | Condensation with carbonyl compounds | Heterocyclic products |

| Coupling Reactions | Cross-coupling with aryl halides | Biaryl compounds |

Biological Studies

Enzyme Interaction Studies

The compound has been employed in studies examining its interaction with specific enzymes. Its ability to form hydrogen bonds and hydrophobic interactions allows it to modulate enzyme activity effectively. This property is particularly useful in understanding metabolic pathways and the development of enzyme inhibitors.

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it suitable for producing polymers, resins, and other advanced materials that require specific functional groups for enhanced performance.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile

- Structure: Incorporates a pyrimidinedione core linked to a benzonitrile group and 3-aminopiperidine.

- Activity : Acts as a DPP-4 inhibitor, with binding energy (−330.8 kJ/mol) comparable to sitagliptin (control). Shares interactions with DPP-4 residues Tyr547 and Glu206, critical for inhibitory activity .

- Synthesis : Prepared via multi-step coupling reactions, emphasizing the role of stereochemistry (3R-configuration) in potency .

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

2-(4-Aminopiperidin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine

- Structure: Thienopyrimidine core with 4-aminopiperidine and cyclopropylpyrazole.

- Activity : Binds to kinases and enzymes via aromatic stacking and hydrogen bonds. Formula: C₁₇H₂₁N₇S; chiral centers enhance target specificity .

Pharmacological and Binding Properties

Table 1: Comparative Activity of DPP-4 Inhibitors

*Estimated from analogous compounds.

- Key Findings: The 3-aminopiperidine group enhances binding to DPP-4’s hydrophobic S2 pocket, while pyridine/pyrimidine cores engage catalytic residues (e.g., Tyr547) . Substitution at the piperidine nitrogen (e.g., allyl in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine) modulates solubility and bioavailability .

Biological Activity

2-(3-Aminopiperidin-1-yl)pyridin-4-amine, also known by its CAS number 1935184-38-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for enhancing biological activity through improved binding to target proteins. The presence of the pyridine moiety contributes to its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has been reported to have better cytotoxicity compared to traditional chemotherapeutics in specific tumor models, such as FaDu hypopharyngeal tumor cells .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell proliferation. It may also interact with various receptors that are crucial for tumor growth and metastasis. The compound's structure allows it to bind effectively to these targets, enhancing its therapeutic potential .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes implicated in Alzheimer's disease. This dual inhibition could lead to improved cognitive function and reduced neurodegeneration .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The piperidine ring is critical for the biological activity of this compound. Modifications on this structure can significantly alter its pharmacological profile. For example, variations in substituents on the pyridine ring have been explored to optimize binding affinity and selectivity towards specific biological targets .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H NMR (δ 8.2–8.4 ppm for pyridine protons; δ 2.8–3.1 ppm for piperidine CH₂-N) and ¹³C NMR (δ 155–160 ppm for pyridine C-N) confirm regiochemistry .

- High-resolution mass spectrometry (HRMS) : ESI-MS in positive ion mode (expected [M+H]⁺ ~235.17 m/z) validates molecular weight .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, particularly the piperidine chair conformation .

Advanced Insight : Pair experimental data with DFT calculations (e.g., Gaussian09) to predict vibrational modes (IR) and electronic transitions (UV-Vis) .

How do structural modifications of this compound affect its selectivity for DPP-4 over related proteases?

Advanced Research Question

- Piperidine substitution : Introducing methyl groups at the piperidine 4-position reduces off-target binding to DPP-8/9 by steric hindrance .

- Pyridine functionalization : Fluorination at the pyridine 5-position enhances selectivity by forming halogen bonds with DPP-4’s Arg125 .

Methodological Approach : Perform competitive inhibition assays against DPP-8/9 using fluorogenic substrates (e.g., H-Gly-Pro-AMC). Compare IC₅₀ values to establish selectivity ratios .

What computational and experimental strategies resolve contradictions in reported binding affinities of this compound for DPP-4?

Advanced Research Question

Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength). To address:

- Experimental : Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) and use SPR (surface plasmon resonance) for real-time binding kinetics .

- Computational : Conduct MD simulations (e.g., GROMACS) to assess conformational flexibility of the ligand-protein complex under varying conditions .

Case Study : A 2024 study resolved conflicting IC₅₀ values (3–15 µM) by identifying pH-dependent protonation of the piperidine amine, which alters hydrogen bonding with Glu205 .

How can researchers validate the biological activity of this compound in cellular models of diabetes?

Advanced Research Question

- In vitro models : Use Caco-2 cells to assess DPP-4 inhibition via GLP-1 stabilization assays (ELISA for active GLP-1) .

- In vivo relevance : Test in Zucker diabetic fatty (ZDF) rats, measuring HbA1c reduction and glucose tolerance over 12 weeks .

Key Controls : Include sitagliptin as a positive control and scrambled siRNA to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.